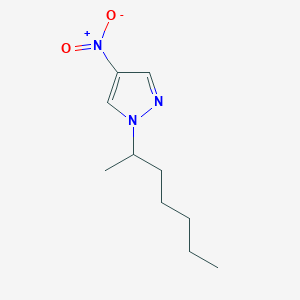

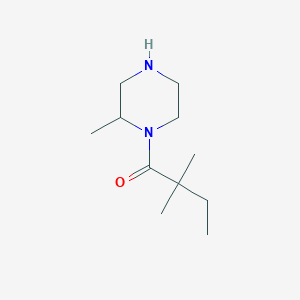

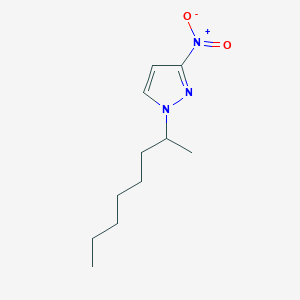

![molecular formula C10H7F2N3O2 B6362755 1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240579-72-9](/img/structure/B6362755.png)

1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with nitroolefins . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Applications De Recherche Scientifique

Synthesis of Heteroaromatic Compounds

This compound can be used in the synthesis of heteroaromatic compounds . It can be used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one and 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in inhibiting the mesenchymal–epithelial transition factor (c-Met) protein kinase . This inhibition is crucial in cancer treatment as it prevents cancer cells from growing and dividing.

GABA A Modulating Activity

The compound has shown GABA A allosteric modulating activity . This means it can influence the activity of the GABA A receptor, which plays a crucial role in inhibitory neurotransmission in the brain.

Use in Solar Cells

This compound has been incorporated into polymers for use in solar cells . This is due to its unique photochromic properties, which allow it to change color when exposed to light.

BACE-1 Inhibition

The compound has demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease.

Fluorescent Probes

The compound has been used in the creation of fluorescent probes . These probes can be used in various fields, such as biology and medicine, to visualize or detect specific components of a complex biomolecule.

Photochromism

The compound exhibits remarkable photochromism . Upon irradiation with 297 nm UV light, the colorless solution of the compound turns to plum with a new visible absorption band centered at 544 nm .

Synthesis of Diarylethenes

The compound can be used in the synthesis of unsymmetrical photochromic diarylethenes . These diarylethenes have shown remarkable photochromism and fluorescent properties .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various cytochrome complexes . These complexes play a crucial role in the electron transport chain, a vital process in cellular respiration.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, causing changes in their function . The nitro group in the compound could potentially undergo reduction reactions within the cell, leading to the generation of reactive species that could further interact with cellular components .

Biochemical Pathways

Given its potential interaction with cytochrome complexes, it may influence the electron transport chain and thus, cellular respiration .

Result of Action

Based on its potential targets, it may influence cellular respiration, which could have wide-ranging effects on cellular function .

Propriétés

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-8-1-7(2-9(12)3-8)5-14-6-10(4-13-14)15(16)17/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUWTQNCULZBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

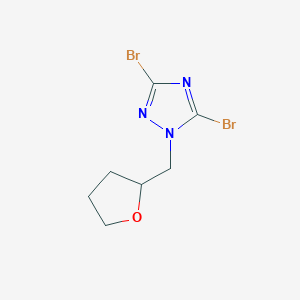

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)

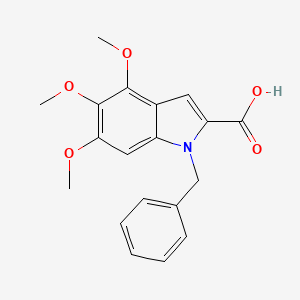

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)

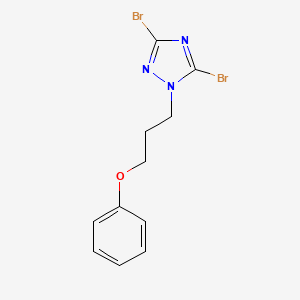

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)